molecular formula C11H15N3S B3190123 Diazenecarbothioamide, N,N-diethyl-2-phenyl- CAS No. 39484-81-6

Diazenecarbothioamide, N,N-diethyl-2-phenyl-

Cat. No.: B3190123
CAS No.: 39484-81-6
M. Wt: 221.32 g/mol
InChI Key: SLEYLBZGHSENFG-UHFFFAOYSA-N
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Description

Diazenecarbothioamide, N,N-diethyl-2-phenyl- is an organic compound with the molecular formula C11H15N3S and a molecular weight of 221.32 g/mol . It is also known by other names such as 3,3-diethyl-1-(phenylimino)thiourea . This compound is characterized by its unique structure, which includes a diazene group (N=N) bonded to a carbothioamide group (C=S) and substituted with diethyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazenecarbothioamide, N,N-diethyl-2-phenyl- typically involves the reaction of phenylhydrazine with diethylthiocarbamoyl chloride . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of Diazenecarbothioamide, N,N-diethyl-2-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Diazenecarbothioamide, N,N-diethyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives of the phenyl group.

Scientific Research Applications

Diazenecarbothioamide, N,N-diethyl-2-phenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Diazenecarbothioamide, N,N-diethyl-2-phenyl- involves its interaction with specific molecular targets. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may also inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-phenylacetamide (DEPA): A structurally similar compound used as an insect repellent.

    N,N-Dimethylformamide (DMF): A common solvent with similar functional groups but different applications.

    N,N-Dimethylacetamide (DMAc): Another solvent with similar properties to DMF.

Uniqueness

Diazenecarbothioamide, N,N-diethyl-2-phenyl- is unique due to its diazene and carbothioamide functional groups, which confer distinct chemical reactivity and potential biological activities. Unlike DEPA, DMF, and DMAc, which are primarily used as solvents or repellents, Diazenecarbothioamide, N,N-diethyl-2-phenyl- has broader applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1,1-diethyl-3-phenyliminothiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14(4-2)11(15)13-12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEYLBZGHSENFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)N=NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60783105
Record name (E)-N,N-Diethyl-2-phenyldiazene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39484-81-6
Record name (E)-N,N-Diethyl-2-phenyldiazene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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